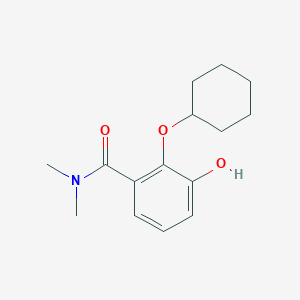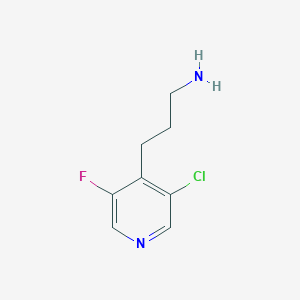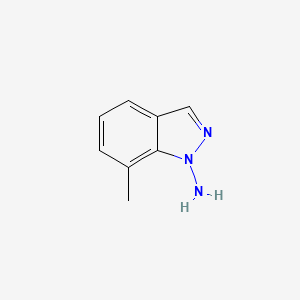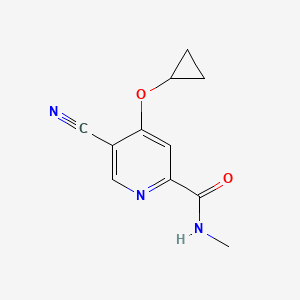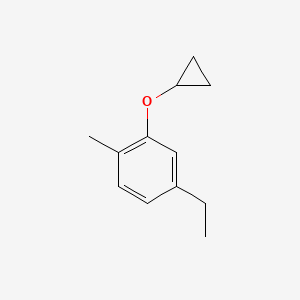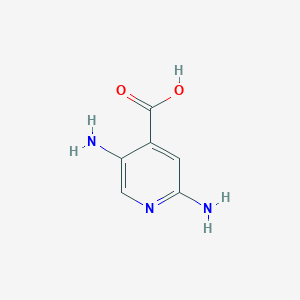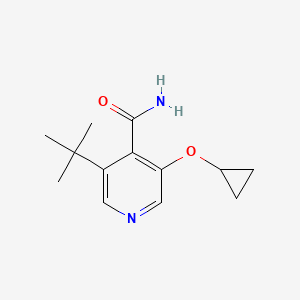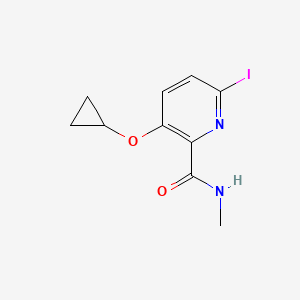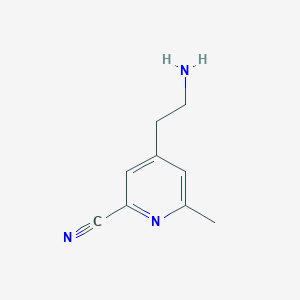
4-(2-Aminoethyl)-6-methylpyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)-6-methylpyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group at the 4-position, a methyl group at the 6-position, and a carbonitrile group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-methylpyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylpyridine with ethylenediamine, followed by the introduction of a cyano group at the 2-position. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Aminoethyl)-6-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(2-Aminoethyl)-6-methylpyridine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Aminoethyl)-6-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The carbonitrile group can also participate in covalent bonding with nucleophilic residues in the target proteins, further enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Aminoethyl)pyridine: Lacks the methyl and carbonitrile groups, resulting in different chemical properties and reactivity.
6-Methylpyridine-2-carbonitrile: Lacks the aminoethyl group, affecting its biological activity and applications.
2-Amino-4-methylpyridine: Has an amino group at the 2-position and a methyl group at the 4-position, leading to different reactivity and applications.
Uniqueness
4-(2-Aminoethyl)-6-methylpyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the aminoethyl group enhances its ability to interact with biological targets, while the carbonitrile group provides additional reactivity for chemical modifications. The methyl group at the 6-position further influences its steric and electronic properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H11N3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-6-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-7-4-8(2-3-10)5-9(6-11)12-7/h4-5H,2-3,10H2,1H3 |
Clave InChI |
PKZBVCXVMVXUPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C#N)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


